LDN-214117

Description

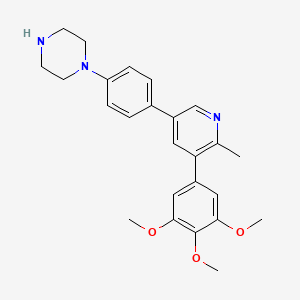

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-17-22(19-14-23(29-2)25(31-4)24(15-19)30-3)13-20(16-27-17)18-5-7-21(8-6-18)28-11-9-26-10-12-28/h5-8,13-16,26H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUXVRVMMYAXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C2=CC=C(C=C2)N3CCNCC3)C4=CC(=C(C(=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of LDN-214117 on ALK2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-214117 is a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1. ALK2 is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various physiological processes, including bone formation and embryonic development. Dysregulation of ALK2 signaling, often due to gain-of-function mutations, is implicated in the pathogenesis of rare and debilitating diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG). This technical guide provides a comprehensive overview of the mechanism of action of LDN-214117 on ALK2, detailing its binding kinetics, impact on downstream signaling, and the experimental methodologies used for its characterization.

Data Presentation: Quantitative Analysis of LDN-214117 Activity

The inhibitory activity of LDN-214117 has been quantified against ALK2 and other related kinases to establish its potency and selectivity. This data is crucial for understanding its therapeutic window and potential off-target effects.

| Target Kinase | IC50 (nM) | Selectivity vs. ALK2 | Reference |

| ALK2 | 24 | - | [1][2][3] |

| ALK1 | 27 | ~1.1-fold | [1] |

| ALK3 | 1,171 | ~49-fold | [1] |

| ALK5 | 3,000 | ~125-fold | [1] |

| BMPR2 | - | - | |

| TGF-βRII | - | - |

Table 1: In vitro kinase inhibitory activity of LDN-214117.

| Ligand/Pathway | IC50 (nM) | Reference |

| BMP6-induced signaling | 100 | [1][3] |

| BMP2-induced signaling | 1,022 | [1] |

| BMP4-induced signaling | 960 | [1] |

| TGF-β1-induced transcriptional activity | 16,000 | [1] |

Table 2: Cellular inhibitory activity of LDN-214117.

Mechanism of Action: From Receptor Binding to Downstream Signaling

LDN-214117 functions as an ATP-competitive inhibitor of the ALK2 kinase domain. By occupying the ATP-binding pocket, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[4][5][6][7]

Canonical BMP/SMAD Signaling Pathway

The primary mechanism of ALK2 signaling involves the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (also known as SMAD9). Upon phosphorylation, these R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes. LDN-214117 effectively blocks the phosphorylation of SMAD1/5/8, thereby inhibiting the canonical BMP signaling pathway.[4][8][9]

References

- 1. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]

- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. daneshyari.com [daneshyari.com]

- 7. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 8. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to LDN-214117 and the BMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor LDN-214117 and its interaction with the Bone Morphogenetic Protein (BMP) signaling pathway. It covers the core mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound.

The BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial component of the Transforming Growth Factor-β (TGF-β) superfamily, essential for a multitude of cellular processes including embryonic development, tissue homeostasis, and cellular differentiation.[1][2][3] The canonical pathway is initiated when a dimeric BMP ligand binds to a heterotetrameric complex of two Type I and two Type II serine/threonine kinase receptors on the cell surface.[1][4]

Upon ligand binding, the constitutively active Type II receptor phosphorylates and activates the Type I receptor, such as Activin A receptor type I (ACVR1), also known as Activin receptor-like kinase 2 (ALK2).[1] The activated Type I receptor kinase then phosphorylates intracellular effector proteins known as Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[5][4] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (Co-SMAD), SMAD4. This entire complex translocates into the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes.[5][4] Dysregulation of this pathway is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and certain cancers like diffuse intrinsic pontine glioma (DIPG).[6][7][8][9]

LDN-214117: A Selective ALK2 Inhibitor

LDN-214117 is a potent, selective, and orally active small molecule inhibitor that targets the BMP Type I receptor kinase ALK2.[6][7][8][10][11] Its development has provided a valuable chemical probe for studying the roles of ALK2-mediated signaling and represents a therapeutic strategy for diseases driven by aberrant ALK2 activity.[12][13] LDN-214117 has demonstrated good brain penetration and is well-tolerated in preclinical models, making it a significant tool for in vivo research into conditions like FOP and DIPG.[6][8][12][14]

Mechanism of Action

LDN-214117 functions as an ATP-competitive inhibitor of the ALK2 kinase domain.[15] By binding to the ATP pocket of ALK2, it prevents the phosphorylation of the receptor's downstream targets, the R-SMADs (SMAD1/5/8). This action effectively halts the signal transduction cascade, preventing the nuclear translocation of the SMAD complex and subsequent transcription of BMP-responsive genes. Its selectivity for ALK2 and ALK1 over other BMP Type I receptors like ALK3, and particularly over TGF-β receptors like ALK5, allows for more precise dissection of specific signaling pathways.[6][10][16]

Quantitative Data

The inhibitory activity of LDN-214117 has been quantified in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

In Vitro Kinase Inhibitory Activity

The following table summarizes the IC50 values of LDN-214117 against a panel of purified recombinant kinases. The data highlights the compound's high affinity for ALK2 and ALK1, with significantly lower potency against other related kinases.

| Target Kinase | IC50 (nM) | Reference(s) |

| ALK2 (ACVR1) | 24 | [6][7][10][11][16] |

| ALK1 | 24 - 27 | [6][16] |

| ALK3 | 1,171 | [6][16] |

| ALK5 | 3,000 | [6][16] |

Cellular Inhibitory Activity

The following table presents the IC50 values of LDN-214117 for the inhibition of signaling induced by various BMP ligands in cellular assays. This demonstrates the compound's functional antagonism of the pathway in a biological context, showing relative selectivity for BMP6-mediated signaling.

| Ligand-Induced Pathway | IC50 (nM) | Reference(s) |

| BMP6 | ~100 | [6][10][16] |

| BMP4 | 960 | [6] |

| BMP2 | 1,022 | [6] |

| TGF-β1 | 16,000 | [6][16] |

Experimental Protocols

Standardized assays are critical for evaluating the potency and selectivity of inhibitors like LDN-214117. Below are representative protocols for key experiments.

In Vitro ALK2 Kinase Assay (ADP-Glo™ Format)

This biochemical assay quantifies the kinase activity of ALK2 by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the IC50 value of LDN-214117 against purified ALK2.

Materials:

-

Recombinant human ALK2 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[17]

-

Substrate (e.g., dephosphorylated casein, 0.5 mg/mL)[10]

-

ATP solution

-

LDN-214117 serial dilutions

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reaction Setup: In a 384-well plate, add 1 µL of LDN-214117 at various concentrations (typically from 0.01 nM to 100 µM) or DMSO vehicle control.

-

Enzyme Addition: Add 2 µL of ALK2 enzyme diluted in kinase buffer to each well.

-

Initiate Reaction: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration is typically near its Km value.

-

Incubation: Incubate the plate at room temperature for a set time (e.g., 45-120 minutes).[10][17]

-

Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

-

Signal Detection: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular BMP Reporter Assay (BRE-Luciferase)

This cell-based assay measures the transcriptional activity of the BMP pathway to assess inhibitor efficacy in a cellular environment.

Objective: To determine the IC50 value of LDN-214117 against BMP ligand-induced signaling.

Materials:

-

C2C12 cell line stably transfected with a BMP-responsive element (BRE) luciferase reporter construct.[18][19]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant BMP ligand (e.g., BMP6)

-

LDN-214117 serial dilutions

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

96-well clear-bottom white plates

-

Luminometer

Procedure:

-

Cell Plating: Seed the C2C12-BRE-Luc cells into a 96-well plate at a density of ~5 x 10³ cells per well and allow them to attach overnight.[18]

-

Inhibitor Pre-treatment: Replace the medium with low-serum medium containing serial dilutions of LDN-214117 or DMSO vehicle. Incubate for 1-2 hours.

-

Ligand Stimulation: Add the BMP ligand (e.g., BMP6) to the wells at a final concentration that elicits a robust response (e.g., EC80).

-

Incubation: Incubate the cells for 16-24 hours to allow for reporter gene expression.

-

Cell Lysis and Signal Detection: Remove the medium and add luciferase substrate solution directly to the wells according to the manufacturer's protocol. This lyses the cells and initiates the luminescent reaction.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to unstimulated controls and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pharmacologic Strategies for Assaying BMP Signaling Function | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. LDN-214117 - Immunomart [immunomart.com]

- 9. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. What are the new molecules for ALK2 inhibitors? [synapse.patsnap.com]

- 14. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. promega.com.cn [promega.com.cn]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LDN-214117 for Fibrodysplasia Ossificans Progressiva Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LDN-214117, a potent and selective small molecule inhibitor of Activin receptor-like kinase-2 (ALK2), for research in Fibrodysplasia Ossificans Progressiva (FOP). FOP is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the abnormal formation of bone in soft tissues.[1][2] The underlying cause of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes ALK2, a bone morphogenetic protein (BMP) type I receptor.[2][3] This mutation leads to constitutive activation of the BMP signaling pathway, driving the pathological bone formation.[1][2] LDN-214117 has emerged as a valuable tool for investigating the therapeutic potential of ALK2 inhibition in FOP.[3][4]

Core Mechanism of Action

LDN-214117 is a 2-methylpyridine derivative that acts as a competitive inhibitor at the ATP-binding site of the ALK2 kinase domain.[5] In FOP, the mutated ALK2 receptor is hyperactive, leading to excessive phosphorylation of downstream SMAD proteins (SMAD1/5/8).[3] These phosphorylated SMADs then translocate to the nucleus to regulate the transcription of genes involved in chondrogenesis and osteogenesis, culminating in heterotopic bone formation.[4] By blocking the kinase activity of ALK2, LDN-214117 effectively abrogates this aberrant signaling cascade, thereby preventing the formation of ectopic bone.[6]

Figure 1: LDN-214117 inhibits the pathogenic BMP signaling pathway in FOP.

Quantitative Data Summary

The following tables summarize the key quantitative data for LDN-214117 from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of LDN-214117

This table presents the half-maximal inhibitory concentration (IC50) values of LDN-214117 against ALK2 and other related kinases, demonstrating its potency and selectivity.

| Target Kinase | IC50 (nM) | Reference |

| ALK2 (ACVR1) | 24 | [7][8] |

| ALK1 | 27 | [7][9] |

| ALK3 (BMPR1A) | 1,171 | [7][9] |

| ALK5 (TGFβR1) | 3,000 | [7][9] |

| ALK4 | No detectable inhibition | [9] |

| ALK6 | No detectable inhibition | [9] |

| AMPK | No detectable inhibition | [9] |

| VEGFR2 | No detectable inhibition | [9] |

Data compiled from multiple sources indicating high selectivity for ALK2 over other BMP and TGF-β receptors.[7][9]

Table 2: In Vitro BMP-Induced Signaling Inhibition

This table shows the IC50 values for LDN-214117's ability to inhibit signaling induced by various BMP ligands.

| Ligand | IC50 (nM) | Reference |

| BMP6 | 100 | [7] |

| BMP4 | 960 | [7] |

| BMP2 | 1,022 | [7] |

| TGF-β1 | 16,000 | [7] |

Table 3: Preclinical Pharmacokinetics of LDN-214117 in Mice

This table summarizes key pharmacokinetic parameters of LDN-214117 following oral administration in mice.

| Parameter | Value | Dosing | Reference |

| Oral Bioavailability (F) | 0.75 | 25 mg/kg | [6] |

| Brain:Plasma Ratio | Good brain penetration | 25 mg/kg | [6][7][10] |

| Tolerability | Well-tolerated | 25 mg/kg daily for 14-28 days | [6][7][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving LDN-214117.

In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the concentration of LDN-214117 required to inhibit 50% of ALK2 kinase activity.

-

Reagents and Materials:

-

Recombinant human ALK2 kinase domain.

-

Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific SMAD-derived peptide).

-

³²P-γ-ATP or ³³P-γ-ATP.

-

LDN-214117 stock solution (in DMSO).

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Phosphocellulose filter paper or similar capture medium.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of LDN-214117 in kinase reaction buffer.

-

In a microplate, combine the recombinant ALK2 enzyme, the kinase substrate, and the diluted LDN-214117 or vehicle (DMSO) control.

-

Initiate the kinase reaction by adding radiolabeled ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose filter paper.

-

Wash the filters extensively to remove unincorporated ATP.

-

Measure the incorporated radioactivity on the filters using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of LDN-214117 concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell-Based BMP Signaling Assay (pSMAD Western Blot)

Objective: To assess the ability of LDN-214117 to inhibit BMP-induced SMAD phosphorylation in a cellular context.

-

Cell Culture:

-

Use a cell line responsive to BMP signaling, such as C2C12 myoblasts.

-

Culture cells to ~80% confluency in appropriate growth medium.

-

-

Procedure:

-

Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of LDN-214117 or vehicle control for 1 hour.

-

Stimulate the cells with a BMP ligand (e.g., BMP6) for 30-60 minutes.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody for total SMAD1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

In Vivo Efficacy in FOP Mouse Model

Objective: To evaluate the efficacy of LDN-214117 in preventing injury-induced heterotopic ossification in a genetic mouse model of FOP (e.g., Acvr1R206H/+ knock-in mice).

-

Animal Model:

-

Use a validated FOP mouse model, such as the inducible transgenic ALK2Q207D or the Acvr1R206H knock-in model.[3]

-

-

Procedure:

-

Acclimate mice and divide them into treatment (LDN-214117) and vehicle control groups.

-

Administer LDN-214117 (e.g., 25 mg/kg) or vehicle via oral gavage daily, starting one day before injury.[6]

-

Induce heterotopic ossification via a controlled injury, such as a cardiotoxin injection into the gastrocnemius muscle.

-

Continue daily dosing for the duration of the study (e.g., 14-28 days).[6][11]

-

Monitor animal weight and general health throughout the study.

-

At the study endpoint, euthanize the mice and harvest the injured muscle tissue.

-

Quantify the volume of heterotopic bone formation using micro-computed tomography (µCT).

-

Perform histological analysis (e.g., Hematoxylin & Eosin, Alcian Blue/Sirius Red staining) on tissue sections to visualize cartilage and bone formation.

-

Figure 2: Preclinical experimental workflow for evaluating LDN-214117 in FOP.

Therapeutic Rationale and Logical Framework

The development of ALK2 inhibitors like LDN-214117 is based on a clear, target-driven rationale directly addressing the molecular basis of FOP.

Figure 3: Logical framework for targeting ALK2 in FOP with LDN-214117.

Conclusion

LDN-214117 is a highly selective and potent ALK2 inhibitor with favorable preclinical properties, including oral bioavailability and good tolerability in animal models.[6][7] Its ability to effectively block the aberrant BMP signaling cascade that drives heterotopic ossification makes it an invaluable research tool for studying FOP pathophysiology and a promising template for the development of clinically relevant therapeutics.[3][5] The data and protocols presented in this guide offer a solid foundation for researchers and drug developers working to advance treatments for this devastating disease. While LDN-214117 itself is a preclinical compound, the insights gained from its study are critical for the ongoing development of next-generation ALK2 inhibitors for FOP and other related disorders.[9][12]

References

- 1. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the new molecules for ALK2 inhibitors? [synapse.patsnap.com]

- 5. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. ijbs.org [ijbs.org]

- 10. LDN-214117 - Immunomart [immunomart.com]

- 11. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

The Role of LDN-214117 in DIPG Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse Intrinsic Pontine Glioma (DIPG) is an aggressive and lethal childhood brain tumor with limited treatment options. A significant portion of DIPG cases harbor mutations in the ACVR1 gene, which encodes the Activin receptor-like kinase 2 (ALK2), a type I receptor in the Bone Morphogenetic Protein (BMP) signaling pathway. This has identified ALK2 as a promising therapeutic target. LDN-214117 is a potent and selective, orally bioavailable, and brain-penetrant ALK2 inhibitor that has shown preclinical efficacy in DIPG models. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies related to the evaluation of LDN-214117 in DIPG.

Mechanism of Action and Signaling Pathway

LDN-214117 is a small molecule inhibitor that targets the serine/threonine kinase activity of ALK2.[1][2] In DIPG, mutations in ACVR1 lead to constitutive activation of the ALK2 receptor, resulting in the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8 (p-SMAD1/5/8).[3][4] This aberrant signaling cascade promotes the transcription of target genes, such as the inhibitor of differentiation (ID) family of proteins (e.g., ID1), which are associated with tumor growth and maintenance.[3][4] LDN-214117 competitively binds to the ATP-binding pocket of ALK2, thereby inhibiting its kinase activity and suppressing the downstream signaling pathway.[5] This leads to a reduction in p-SMAD1/5/8 and ID1 levels, ultimately inducing apoptosis and reducing cell viability in ACVR1-mutant DIPG cells.[3]

Quantitative Data

The preclinical efficacy of LDN-214117 has been evaluated in various DIPG cancer models, yielding quantitative data on its potency, selectivity, and in vivo activity.

In Vitro Kinase Inhibitory Activity

LDN-214117 demonstrates high potency and selectivity for ALK2 over other related kinases.

| Target Kinase | IC50 (nM) | Reference |

| ALK2 | 24 | [1] |

| ALK1 | 27 | [1] |

| ALK3 | 1,171 | [1] |

| ALK5 | 3,000 | [1] |

In Vitro Efficacy in DIPG Cell Lines

The growth inhibitory (GI50) effects of LDN-214117 have been assessed in patient-derived DIPG cell lines with varying ACVR1 mutation statuses.

| Cell Line | ACVR1 Mutation | GI50 (µM) | Reference |

| HSJD-DIPG-007 | R206H | 1.57 | [3] |

| SU-DIPG-IV | G328V | 5.83 - 6.23 | [3] |

| SU-DIPG-VI | Wild-type | 5.83 - 6.23 | [3] |

| QCTB-R059 | Wild-type | 8.27 | [3] |

In Vivo Efficacy in Orthotopic DIPG Xenograft Models

LDN-214117 has been shown to extend survival in mouse models bearing orthotopic DIPG xenografts.

| Animal Model | Treatment | Dosing | Median Survival Benefit | Reference |

| Immunodeficient mice with HSJD-DIPG-007 xenografts (ACVR1 R206H) | LDN-214117 | 25 mg/kg, oral, daily for 28 days | 15 days (75 vs 61 days for vehicle) | [3] |

Pharmacokinetic Properties

Pharmacokinetic studies in mice have demonstrated that LDN-214117 is orally bioavailable and penetrates the blood-brain barrier.

| Parameter | Value | Animal Model | Reference |

| Oral Bioavailability (F) | 0.75 | NOD.SCID mice | [3] |

| Brain:Plasma Ratio (2h post-dose, day 14) | 0.80 | NOD.SCID mice | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of LDN-214117.

In Vitro Cell Viability Assay

Objective: To determine the concentration-dependent effect of LDN-214117 on the viability of DIPG cell lines.

-

Cell Culture: Patient-derived DIPG cell lines (e.g., HSJD-DIPG-007, SU-DIPG-IV) are cultured in appropriate stem cell medium. For adherent cultures, plates are coated with laminin.[4][6]

-

Seeding: Cells are seeded into 96-well plates at an optimized density (e.g., 2,000 cells/well) and allowed to adhere or stabilize for a set period (e.g., 3 days).[4]

-

Treatment: LDN-214117 is serially diluted to a range of concentrations and added to the cell cultures. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with the compound for a specified duration (e.g., 4 days).[4]

-

Viability Assessment: Cell viability is measured using a luminescent ATP-based assay, such as CellTiter-Glo®.[4] The luminescence, proportional to the amount of ATP in viable cells, is read using a plate reader.

-

Data Analysis: The data is normalized to the vehicle control, and GI50 values are calculated using non-linear regression analysis.

Western Blot Analysis

Objective: To assess the effect of LDN-214117 on the ALK2 signaling pathway.

-

Cell Treatment: DIPG cells are treated with varying concentrations of LDN-214117 (e.g., 0.1, 1, 10 µM) or vehicle for different time points (e.g., 4 and 8 hours).[7]

-

Protein Extraction: Cells are lysed using a suitable protein lysis buffer, and protein concentration is determined.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-SMAD1/5/8, ID1, and a loading control (e.g., α-tubulin or GAPDH). This is followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control to determine the relative changes in protein expression.

Orthotopic DIPG Xenograft Model

Objective: To evaluate the in vivo efficacy of LDN-214117 in a clinically relevant animal model.

-

Cell Preparation: A suspension of a patient-derived DIPG cell line, such as HSJD-DIPG-007, is prepared.[1]

-

Animal Model: Immunodeficient mice (e.g., NOD.SCID or athymic nude mice) are used.[8][9]

-

Stereotactic Intracranial Injection: Mice are anesthetized, and a burr hole is drilled in the skull over the pons. A specific number of tumor cells (e.g., 100,000 cells) in a small volume (e.g., 2-5 µL) are slowly injected into the brainstem using a stereotactic frame.[3][5]

-

Tumor Engraftment Confirmation: Tumor growth can be monitored using bioluminescence imaging if the cells are transduced with a luciferase reporter gene.[5]

-

Treatment: Once tumors are established (e.g., 3-4 weeks post-implantation), mice are randomized into treatment and control groups. LDN-214117 is administered orally at a specified dose and schedule (e.g., 25 mg/kg daily).[3]

-

Efficacy Assessment: The primary endpoint is overall survival. Mice are monitored for neurological symptoms and body weight loss, and euthanized at a pre-defined endpoint. Kaplan-Meier survival curves are generated and statistically analyzed.[3]

-

Pharmacodynamic Studies: At the end of the treatment period, brain tissue can be collected for Western blot or immunohistochemical analysis of target engagement (e.g., p-SMAD1/5/8, ID1 levels) and tumor characteristics.[3]

References

- 1. Towards Standardisation of a Diffuse Midline Glioma Patient-Derived Xenograft Mouse Model Based on Suspension Matrices for Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. scienceopen.com [scienceopen.com]

- 4. Developing an assay of viability in DIPG cell lines – openlabnotebooks.org [openlabnotebooks.org]

- 5. Patient-Derived Orthotopic Xenograft Models of Pediatric Brain Tumors: In a Mature Phase or Still in Its Infancy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimisation of viability assay for DIPG patient-derived cell lines – openlabnotebooks.org [openlabnotebooks.org]

- 7. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of LDN-214117: A Selective ALK2 Inhibitor for Bone Morphogenetic Protein Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-214117 is a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), a type I receptor for bone morphogenetic proteins (BMPs). Dysregulation of the BMP signaling pathway is implicated in various diseases, including the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and certain cancers like Diffuse Intrinsic Pontine Glioma (DIPG). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of LDN-214117, intended for researchers and professionals in drug development. The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for its assessment, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction: Targeting the BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily that play crucial roles in embryonic development and tissue homeostasis, particularly in bone and cartilage formation. The signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptor, ALK2 (also known as ACVR1), which in turn phosphorylates downstream effector proteins, primarily the SMAD transcription factors (SMAD1/5/8). Phosphorylated SMADs then translocate to the nucleus to regulate the transcription of target genes.

Mutations in the ACVR1 gene, which encodes for ALK2, can lead to constitutive activation of the receptor, resulting in aberrant BMP signaling. This is the underlying cause of FOP, a debilitating disease characterized by progressive heterotopic ossification. Furthermore, aberrant ALK2 signaling has been identified as a driver in certain cancers, making it a compelling therapeutic target. LDN-214117 emerged from a drug discovery program aimed at developing selective inhibitors of ALK2 to modulate this pathway for therapeutic benefit.

Discovery of LDN-214117: A 3,5-Diaryl-2-methylpyridine Scaffold

LDN-214117 belongs to a class of 3,5-diarylpyridine compounds. Its discovery was the result of structure-activity relationship (SAR) studies aimed at improving the potency and selectivity of earlier ALK2 inhibitors. The core scaffold was optimized to enhance its binding affinity to the ATP-binding pocket of the ALK2 kinase domain. The addition of a methyl group at the C-2 position of the pyridine core was found to be crucial for its high selectivity against other closely related kinases, such as ALK5 (a TGF-β type I receptor), thereby reducing the potential for off-target effects.

Synthesis of LDN-214117

The synthesis of LDN-214117 and its analogs typically involves a convergent approach centered around the construction of the substituted pyridine core. A common strategy utilizes sequential Suzuki cross-coupling reactions to introduce the aryl moieties at the C3 and C5 positions of the pyridine ring. While the exact, detailed protocol for the industrial synthesis of LDN-214117 is proprietary, a representative laboratory-scale synthesis based on published methodologies for analogous compounds is outlined below.

General Synthetic Scheme:

The synthesis would likely start from a di-halogenated 2-methylpyridine derivative. A sequential Suzuki coupling with the appropriate boronic acids or esters would then be employed to introduce the 3,4,5-trimethoxyphenyl group and the 4-(piperazin-1-yl)phenyl group.

-

Step 1: First Suzuki Coupling. The first coupling reaction would introduce one of the aryl groups onto the di-halogenated pyridine core.

-

Step 2: Second Suzuki Coupling. The second coupling reaction would introduce the second aryl group. The choice of which aryl group to add first would depend on the reactivity of the starting materials and the desired overall yield.

-

Step 3: Deprotection (if necessary). If a protected piperazine was used, a final deprotection step would be required to yield LDN-214117.

Quantitative Data Summary

The biological activity of LDN-214117 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of LDN-214117

| Target Kinase | IC50 (nM) | Reference |

| ALK2 (ACVR1) | 24 | |

| ALK1 | 27 | |

| ALK3 | 1,171 | |

| ALK5 | 3,000 | |

| BMP6 | 100 | |

| BMP2 | 1,022 | |

| BMP4 | 960 |

Table 2: In Vivo Pharmacokinetic Properties of LDN-214117 in Mice

| Parameter | Value | Dosing | Reference |

| Brain-to-Plasma Ratio | 0.80 (at 2h post-dose) | 25 mg/kg, oral | |

| Tolerability | Well-tolerated | 25 mg/kg, daily for 14 days |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of LDN-214117.

Radiometric Kinase Assay for ALK2 Inhibition

This assay measures the ability of LDN-214117 to inhibit the phosphorylation of a substrate by the ALK2 kinase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, DTT, and a peptide substrate for ALK2.

-

Compound Dilution: Prepare serial dilutions of LDN-214117 in DMSO.

-

Kinase Reaction: In a microplate, combine the reaction buffer, recombinant ALK2 enzyme, and the diluted LDN-214117 or DMSO (vehicle control).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP mix containing [γ-³²P]ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Spotting: Stop the reaction and spot the reaction mixture onto a phosphocellulose membrane.

-

Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

-

Detection: Quantify the amount of incorporated ³²P in the peptide substrate using a scintillation counter or phosphorimager.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of LDN-214117 and determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

This assay measures the binding of LDN-214117 to ALK2 in living cells.

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a vector encoding for an ALK2-NanoLuc® fusion protein.

-

Cell Seeding: Seed the transfected cells into a multi-well plate.

-

Tracer Addition: Add a fluorescently labeled ALK2 tracer to the cells.

-

Compound Addition: Add serial dilutions of LDN-214117 or DMSO to the wells.

-

Incubation: Incubate the plate for a defined period to allow for compound binding and tracer displacement.

-

Luminescence and Fluorescence Reading: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader.

-

Data Analysis: Calculate the BRET ratio and determine the IC50 value for the displacement of the tracer by LDN-214117.

Dual-Luciferase Reporter Assay for BMP Signaling

This assay assesses the ability of LDN-214117 to inhibit BMP-induced gene transcription.

Methodology:

-

Cell Culture and Transfection: Co-transfect cells (e.g., C2C12 myoblasts) with a BMP-responsive firefly luciferase reporter construct (containing SMAD binding elements) and a constitutively expressed Renilla luciferase construct (for normalization).

-

Compound Treatment: Treat the cells with serial dilutions of LDN-214117 for a short period before stimulation.

-

BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP4) to induce the signaling cascade.

-

Cell Lysis: After an appropriate incubation period, lyse the cells to release the luciferase enzymes.

-

Luciferase Activity Measurement: Sequentially measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition of BMP-induced reporter gene expression by LDN-214117 to determine its IC50 value.

Mandatory Visualizations

Signaling Pathway of BMP/ALK2 and Inhibition by LDN-214117

In Vitro Characterization of LDN-214117: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of LDN-214117, a potent and selective inhibitor of Activin receptor-like kinase-2 (ALK2). The information presented herein is compiled from various scientific sources to facilitate further research and development efforts.

Core Efficacy and Selectivity

LDN-214117 is a small molecule inhibitor that demonstrates high affinity for ALK2, a member of the bone morphogenetic protein (BMP) type I receptor family. Its primary mechanism of action involves the inhibition of the kinase activity of ALK2, thereby modulating downstream signaling pathways.

Quantitative Kinase Inhibition Profile

The inhibitory activity of LDN-214117 has been quantified against a panel of kinases, revealing a selective profile. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Kinase | IC50 (nM) |

| ALK2 | 24[1][2] |

| ALK1 | 27[2] |

| ALK3 | 1,171[2] |

| ALK5 | 3,000[2] |

Inhibition of Cellular Signaling Pathways

LDN-214117 effectively inhibits BMP-mediated signaling cascades in cellular contexts. Its potency varies depending on the specific BMP ligand.

| Signaling Pathway | IC50 (nM) |

| BMP6 | ~100[1][2] |

| BMP4 | 960[2] |

| BMP2 | 1,022[2] |

| TGF-β1 | 16,000[2] |

Signaling Pathway and Mechanism of Action

LDN-214117 primarily targets the BMP signaling pathway by inhibiting the ALK2 receptor. This action prevents the phosphorylation of downstream effectors, namely SMAD proteins, and can also impact other pathways like the MAPK signaling cascade.

Caption: BMP signaling pathway inhibited by LDN-214117.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections outline the protocols for key experiments used to characterize LDN-214117.

ALK2 Kinase Assay

This assay quantifies the direct inhibitory effect of LDN-214117 on the enzymatic activity of ALK2.

Objective: To determine the IC50 value of LDN-214117 against purified ALK2 kinase.

Materials:

-

Purified recombinant ALK2 protein

-

ATP and [γ-32P]ATP

-

Dephosphorylated casein (substrate)

-

Kinase buffer (containing 0.2% BSA and 10 mM MnCl2)

-

LDN-214117 (or other inhibitor compounds) at varying concentrations

-

2% Phosphoric acid (quenching solution)

-

96-well P81 phosphocellulose filter plates

-

1% Phosphoric acid solution (wash buffer)

-

Microscint 20 scintillation fluid

-

Luminometer

Procedure:

-

Aliquots of purified recombinant ALK2 protein (2.5 nM), ATP (6 μM), [γ-32P]ATP (0.05 μCi/μL), and dephosphorylated casein (0.5 mg/mL) are prepared in kinase buffer.[1]

-

The inhibitor compound, LDN-214117, is diluted to various concentrations (ranging from 0.01 nM to 100 μM).[1]

-

The kinase reaction mixture is combined with the diluted inhibitor in 96-microwell plates.[1] Positive (no inhibitor) and negative (no kinase) controls are included.[1]

-

The reaction is incubated at room temperature for 45 minutes.[1]

-

The reaction is quenched by adding 2% phosphoric acid.[1]

-

The reaction mixture is transferred to a 96-well P81 phosphocellulose filter plate and incubated for 5 minutes to allow binding.[1]

-

The filter plate is washed 20 times with 150 μL of 1% phosphoric acid solution per well using a vacuum manifold.[1]

-

The plate is dried at room temperature for 1 hour.[1]

-

Microscint 20 scintillation fluid is added to each well, and the plate is sealed.[1]

-

The radioactivity is measured using a luminometer.[1]

-

Data is normalized to the positive control (100% enzyme activity) after subtracting the background from the negative control.[1]

Caption: Workflow for the in vitro ALK2 kinase assay.

Cellular Assay in HepG2 Cells

This assay evaluates the effect of LDN-214117 on cellular processes in a relevant cell line.

Objective: To assess the impact of LDN-214117 on HepG2 hepatocarcinoma cells.

Materials:

-

HepG2 hepatocarcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

LDN-214117

-

DMSO (vehicle control)

-

96-well plates

-

Passive lysis buffer

Procedure:

-

HepG2 cells are seeded at a density of 25,000 cells per well in 96-well plates.[1]

-

The cells are incubated for 2 hours at 37°C and 5% CO2.[1]

-

LDN-214117 is diluted in DMEM to final concentrations of 1, 10, and 100 μM.[1] A DMSO vehicle control is also prepared.

-

The diluted compounds are added to the respective wells.

-

Cells are incubated for 4 and 24 hours.[1]

-

After incubation, the media is discarded.

-

30 μL of passive lysis buffer is added to each well, and the plate is shaken at room temperature for 15 minutes to lyse the cells.[1]

-

The cell lysate can then be used for downstream analysis, such as viability assays or western blotting for signaling proteins.

Kinase Selectivity Logic

The characterization of a kinase inhibitor requires understanding its selectivity across the kinome. A common approach is to screen the compound against a large panel of kinases.

References

An In-depth Technical Guide to LDN-214117: A Selective ALK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LDN-214117, a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2). This document details its mechanism of action, biochemical and cellular activities, and its potential therapeutic applications, particularly in fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). All quantitative data, experimental protocols, and signaling pathways are presented to facilitate further research and development.

Introduction to ALK2 and Pathophysiology

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various biological processes, including bone formation, embryonic development, and iron homeostasis.[1][2] Gain-of-function mutations in the ACVR1 gene are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), where muscle and connective tissues are gradually replaced by bone.[3][4] The most common mutation, R206H, renders the ALK2 receptor constitutively active and responsive to activin A, which normally does not activate the wild-type receptor.[5] These mutations lead to aberrant downstream signaling through the SMAD pathway, driving ectopic bone formation.[1][6] Additionally, somatic ACVR1 mutations have been identified in a significant percentage of diffuse intrinsic pontine gliomas (DIPG), a highly aggressive and fatal pediatric brain tumor, making ALK2 a compelling therapeutic target.[2][4][7]

LDN-214117: Mechanism of Action and Biochemical Profile

LDN-214117 is a 2-aminopyridine derivative that acts as an ATP-competitive inhibitor of the ALK2 kinase domain.[7][8] By binding to the ATP pocket, it prevents the autophosphorylation of the receptor, thereby blocking the downstream phosphorylation of SMAD1/5/9 and inhibiting the aberrant signaling cascade.[1] LDN-214117 has demonstrated high potency and selectivity for ALK2.[7][9]

The inhibitory activity of LDN-214117 has been characterized through various biochemical assays. The following tables summarize the key quantitative data regarding its potency and selectivity against ALK2 and other related kinases.

Table 1: Inhibitory Potency (IC50) of LDN-214117 against Type I BMP Receptors [9]

| Kinase | IC50 (nM) |

| ALK2 | 24 |

| ALK1 | 27 |

| ALK3 | 1,171 |

Table 2: Inhibitory Potency (IC50) of LDN-214117 against TGF-β Type I Receptors and BMP-Induced Transcription [9]

| Target/Pathway | IC50 (nM) |

| ALK5 | 3,000 |

| BMP6-induced Transcription | 100 |

| BMP2-induced Transcription | 1,022 |

| BMP4-induced Transcription | 960 |

| TGF-β1-induced Transcription | 16,000 |

LDN-214117 exhibits excellent kinome-wide selectivity, inhibiting only a small percentage of other kinases at concentrations significantly higher than its ALK2 IC50.[7][8] This high degree of selectivity is crucial for minimizing off-target effects and potential toxicity.[10]

Signaling Pathway

The canonical BMP/ALK2 signaling pathway is initiated by the binding of a BMP ligand, leading to the formation of a heterotetrameric complex of type I and type II receptors. The type II receptor then phosphorylates and activates the type I receptor (ALK2), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs) 1, 5, and 9. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes. In FOP, the mutant ALK2 is hyperactive, leading to excessive SMAD signaling. LDN-214117 acts by inhibiting the kinase activity of ALK2, thus preventing the phosphorylation of R-SMADs.

Caption: The ALK2 signaling pathway and the inhibitory action of LDN-214117.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize LDN-214117.

This assay quantifies the ability of LDN-214117 to inhibit the enzymatic activity of purified ALK2.

-

Principle: The assay measures the transfer of phosphate from ATP to a substrate by the kinase. Inhibition is determined by the reduction in substrate phosphorylation in the presence of the inhibitor. The ADP-Glo™ Kinase Assay is a common method.[11][12]

-

Materials:

-

Procedure:

-

Add 1 µL of serially diluted LDN-214117 or DMSO (vehicle control) to the wells of a 384-well plate.[11]

-

Add 2 µL of ALK2 enzyme solution to each well.[11]

-

Initiate the reaction by adding 2 µL of a substrate/ATP mixture.[11]

-

Incubate the plate at room temperature for a defined period (e.g., 120 minutes).[11]

-

Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.[11]

-

Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.[11]

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for a typical in vitro ALK2 kinase inhibition assay.

This assay measures the inhibition of BMP-induced SMAD phosphorylation in a cellular context.

-

Principle: Western blotting or high-content imaging is used to detect the levels of phosphorylated SMAD1/5/9 in cells treated with a BMP ligand in the presence or absence of LDN-214117.

-

Materials:

-

Procedure (Western Blot):

-

Seed cells in multi-well plates and allow them to adhere.

-

Serum-starve the cells overnight to reduce basal signaling.[15]

-

Pre-treat cells with various concentrations of LDN-214117 for 1-2 hours.

-

Stimulate the cells with a BMP ligand (e.g., BMP6) for 30-60 minutes.

-

Lyse the cells and collect the protein lysates.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against phospho-SMAD1/5/9 and total SMAD (as a loading control).

-

Incubate with a secondary antibody and visualize the protein bands.

-

Quantify band intensity to determine the extent of inhibition.

-

Animal models are critical for evaluating the therapeutic potential of ALK2 inhibitors.

-

Principle: Genetically engineered mouse models that express a mutant Acvr1 allele (e.g., Acvr1R206H) are used to assess the ability of LDN-214117 to prevent injury-induced or spontaneous heterotopic ossification.[5][16][17]

-

Mouse Model: Conditional knock-in mice (e.g., Acvr1R206H-FlEx) are commonly used, where the mutant allele expression can be induced to bypass embryonic lethality.[5][18]

-

Procedure:

-

Induce expression of the mutant Acvr1R206H allele.

-

Induce heterotopic ossification through a controlled injury, such as a cardiotoxin injection into the gastrocnemius muscle.[18]

-

Administer LDN-214117 orally to the treatment group, while the control group receives a vehicle.[2]

-

Continue treatment for a specified period (e.g., several weeks).

-

Monitor the formation of heterotopic bone using methods like micro-computed tomography (µCT).

-

At the end of the study, harvest tissues for histological analysis to confirm the presence and extent of ossification.

-

Therapeutic Potential and Future Directions

LDN-214117 has shown significant promise in preclinical models of FOP and DIPG.[1][2] Its oral bioavailability and ability to penetrate the brain make it a particularly attractive candidate for treating DIPG.[2] Studies in orthotopic xenograft mouse models of DIPG have demonstrated that LDN-214117 can extend survival.[2][19]

The development of highly selective ALK2 inhibitors like LDN-214117 represents a major advancement in the pursuit of targeted therapies for these devastating diseases.[7][20] Ongoing and future research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of this class of inhibitors, evaluating long-term safety profiles, and ultimately, translating these promising preclinical findings into clinical applications.

References

- 1. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]

- 2. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma [jstage.jst.go.jp]

- 3. academic.oup.com [academic.oup.com]

- 4. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. promega.com.cn [promega.com.cn]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. promega.com.cn [promega.com.cn]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva | Springer Nature Experiments [experiments.springernature.com]

- 18. ifopa.org [ifopa.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of LDN-214117 to ALK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of LDN-214117, a potent and selective small molecule inhibitor, to Activin Receptor-Like Kinase 2 (ALK2). ALK2, also known as ACVR1, is a bone morphogenetic protein (BMP) type I receptor kinase. Gain-of-function mutations in the gene encoding ALK2 are implicated in the pathogenesis of rare and debilitating diseases, including fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][2][3] Consequently, ALK2 has emerged as a critical therapeutic target, and understanding the binding characteristics of inhibitors like LDN-214117 is paramount for the development of effective treatments.[2][4]

This document details the quantitative binding data, the experimental methodologies used for its determination, and the underlying signaling pathways affected by this interaction.

Quantitative Binding Affinity and Selectivity Profile

LDN-214117 is a potent inhibitor of ALK2 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[5][6][7] Its efficacy is underscored by its high selectivity for ALK2 and the closely related ALK1 over other TGF-β and BMP type I receptors, such as ALK3 and ALK5.[1][5][8] This selectivity is crucial for minimizing off-target effects, as ALK5 inhibition, for example, is associated with cardiotoxicity.[9] The compound was developed from a 2-aminopyridine series and demonstrates low cytotoxicity.[1][9]

The table below summarizes the IC50 values of LDN-214117 against a panel of kinases and its effect on various BMP-induced signaling pathways.

| Target Kinase / Pathway | IC50 Value (nM) | Reference(s) |

| ALK2 (ACVR1) | 24 | [5][6][8][10] |

| ALK1 | 27 | [5] |

| ALK3 | 1,171 | [5][8] |

| ALK5 | 3,000 | [5][8] |

| BMP6-induced signaling | 100 | [5][8] |

| BMP4-induced signaling | 960 | [5] |

| BMP2-induced signaling | 1,022 | [5] |

| TGF-β1-induced signaling | 16,000 | [5][8] |

Note: Some sources report the IC50 for ALK1 as 24 nM, identical to ALK2.[8]

ALK2 Signaling and Mechanism of Inhibition by LDN-214117

ALK2 is a transmembrane serine/threonine kinase that plays a pivotal role in the canonical BMP signaling pathway. This pathway is essential for numerous developmental processes, including bone formation.[11][12]

Signaling Cascade:

-

Ligand Binding: Bone Morphogenetic Proteins (BMPs), such as BMP6 and BMP7, bind to a complex of type I (e.g., ALK2) and type II (e.g., BMPRII) receptors.[11][13]

-

Receptor Activation: Upon ligand binding, the constitutively active type II receptor kinase phosphorylates the glycine-serine-rich (GS) domain of the ALK2 receptor, leading to its activation.[11][14]

-

SMAD Phosphorylation: Activated ALK2 phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (also cited as SMAD1/5/9).[11][15]

-

Complex Formation: The phosphorylated R-SMADs then form a heteromeric complex with the common mediator SMAD (co-SMAD), SMAD4.[13]

-

Nuclear Translocation & Gene Transcription: This SMAD complex translocates into the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes, such as ID1.[5][13]

Mechanism of Inhibition: LDN-214117 is a type I kinase inhibitor that functions by competing with ATP for binding within the kinase domain of ALK2.[15][16] By occupying the ATP-binding pocket, it prevents the autophosphorylation and activation of ALK2, thereby blocking the entire downstream signaling cascade.[15] Studies have shown that its binding affinity is not significantly altered by the common FOP-causing mutations in ALK2.[1]

References

- 1. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LDN-214117 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. LDN-214117 - Immunomart [immunomart.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ALK2 functions as a BMP type I receptor and induces Indian hedgehog in chondrocytes during skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]

- 16. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of LDN-214117 on Downstream SMAD Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-214117 is a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor. Its high affinity and specificity for ALK2 make it a valuable tool for investigating the physiological and pathological roles of the BMP-SMAD signaling pathway. This document provides a comprehensive technical overview of LDN-214117's mechanism of action, its inhibitory effects on downstream SMAD signaling, and detailed protocols for its application in experimental settings.

Introduction to LDN-214117 and the BMP-SMAD Pathway

The bone morphogenetic protein (BMP) signaling pathway is a crucial regulator of a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. Dysregulation of this pathway is implicated in various diseases, such as fibrodysplasia ossificans progressiva (FOP) and certain cancers.[1]

The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor, such as ALK2, by the constitutively active type II receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (often denoted as SMAD1/5/8). Phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

LDN-214117 selectively inhibits the kinase activity of ALK2, thereby preventing the phosphorylation of downstream SMAD1/5/8 and blocking the subsequent signaling cascade.[2][3] This targeted inhibition allows for the precise dissection of ALK2-mediated signaling events.

Quantitative Analysis of LDN-214117's Inhibitory Activity

LDN-214117 exhibits high potency and selectivity for ALK2. The following tables summarize the half-maximal inhibitory concentrations (IC50) of LDN-214117 against various kinases and its functional effects on BMP-induced signaling.

Table 1: In Vitro Kinase Inhibition Profile of LDN-214117

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| ALK2 (ACVR1) | 24 | Cell-free assay | [1][2] |

| ALK1 | 27 | Cell-free assay | [1] |

| ALK3 | 1,171 | Cell-free assay | [1] |

| ALK5 | 3,000 | Cell-free assay | [1] |

| TNIK | >24 (unspecified) | Cell-free assay | [2] |

| RIPK2 | >24 (unspecified) | Cell-free assay | [2] |

| ABL1 | >24 (unspecified) | Cell-free assay | [2] |

Table 2: Functional Inhibition of BMP Signaling by LDN-214117

| Ligand/Stimulus | Endpoint | IC50 (nM) | Cell Line | Reference |

| BMP6 | SMAD1/5/8 Phosphorylation | ~100 | Not specified | [1][2] |

| BMP2 | SMAD1/5/8 Phosphorylation | 1,022 | Not specified | [1] |

| BMP4 | SMAD1/5/8 Phosphorylation | 960 | Not specified | [1] |

| TGF-β1 | Transcriptional Activity | 16,000 | Not specified | [1] |

| ALK1 (unknown origin) | Luciferase Reporter Gene Assay | 27 | HEK293T | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of LDN-214117 on SMAD signaling.

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the IC50 of LDN-214117 against ALK2 kinase activity in a cell-free system.

Materials:

-

Recombinant human ALK2 kinase domain

-

Myelin Basic Protein (MBP) or other suitable substrate

-

[(\gamma)-32P]ATP or unlabeled ATP and phosphospecific antibodies

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

LDN-214117 stock solution (in DMSO)

-

P81 phosphocellulose filter plates or SDS-PAGE and Western blot reagents

-

Scintillation counter or luminometer

Procedure:

-

Prepare a serial dilution of LDN-214117 in kinase reaction buffer.

-

In a microplate, combine the recombinant ALK2 kinase, the substrate (e.g., MBP), and the diluted LDN-214117 or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP (spiked with [(\gamma)-32P]ATP if using radiometric detection).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

For radiometric detection:

-

Transfer the reaction mixture to a P81 phosphocellulose filter plate.

-

Wash the plate multiple times with phosphoric acid to remove unincorporated [(\gamma)-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.[2]

-

-

For non-radiometric detection (e.g., Western blot):

-

Stop the reaction with SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a phosphospecific antibody against the substrate.

-

Detect the signal using a suitable secondary antibody and chemiluminescent substrate.

-

-

Calculate the percentage of kinase inhibition for each LDN-214117 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for SMAD1/5/8 Phosphorylation (Western Blot)

This protocol describes how to measure the effect of LDN-214117 on BMP-induced SMAD1/5/8 phosphorylation in a cellular context.

Materials:

-

A suitable cell line (e.g., LCLC-103H, HSG, or HEK293T)

-

Cell culture medium and supplements

-

BMP ligand (e.g., BMP4, BMP6)

-

LDN-214117 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE and Western blot reagents

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of LDN-214117 or DMSO for a specified time (e.g., 1 hour).

-

Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for a specific duration (e.g., 30 minutes to 1 hour).[4]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total SMAD1 and the loading control.

-

Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to total SMAD1 and the loading control.

Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of SMADs in response to BMP signaling and its inhibition by LDN-214117.

Materials:

-

HEK293T cells or another suitable cell line

-

A luciferase reporter plasmid containing BMP-responsive elements (BRE) driving luciferase expression

-

A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

BMP ligand

-

LDN-214117 stock solution (in DMSO)

-

Passive lysis buffer[2]

-

Luciferase assay reagent

Procedure:

-

Co-transfect the cells with the BRE-luciferase reporter plasmid and the control reporter plasmid.

-

After transfection, seed the cells into a 96-well plate.

-

Pre-treat the cells with different concentrations of LDN-214117 or DMSO.

-

Stimulate the cells with a BMP ligand.

-

After an appropriate incubation period (e.g., 16-24 hours), lyse the cells using passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in luciferase activity relative to the unstimulated control and determine the inhibitory effect of LDN-214117.

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway and experimental procedures.

Caption: Canonical BMP-SMAD signaling pathway and the inhibitory action of LDN-214117 on ALK2.

References

Methodological & Application

LDN-214117 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-214117 is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor.[1][2] Dysregulation of the ALK2 signaling pathway is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of LDN-214117 and similar compounds. The protocols include a biochemical kinase assay to determine direct enzyme inhibition, a cell-based target engagement assay, a cell viability assay to assess cytotoxicity, and a 3D spheroid invasion assay to evaluate the impact on cancer cell invasiveness.

Data Presentation

The inhibitory activity of LDN-214117 against various kinases and its effect on BMP-induced signaling are summarized in the tables below.

Table 1: LDN-214117 Kinase Inhibition Profile

| Target Kinase | IC50 (nM) |

| ALK2 (ACVR1) | 24[1] |

| ALK1 | 27[1] |

| ALK3 | 1,171[1] |

| ALK5 | 3,000[1] |

| TNIK | >100 |

| RIPK2 | >100 |

| ABL1 | >100 |

Table 2: LDN-214117 Inhibition of BMP Signaling

| Ligand/Pathway | Cellular IC50 (nM) |

| BMP6 | 100[1] |

| BMP2 | 1,022[1] |

| BMP4 | 960[1] |

| TGF-β1 | 16,000[1] |

Signaling Pathway

LDN-214117 primarily targets the Bone Morphogenetic Protein (BMP) signaling pathway by inhibiting the ALK2 receptor kinase. BMP ligands bind to a complex of type I (e.g., ALK2) and type II BMP receptors. This binding leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor then phosphorylates downstream signaling molecules, primarily SMAD proteins (SMAD1, SMAD5, and SMAD8). Phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.[3][4][5] LDN-214117, by inhibiting the kinase activity of ALK2, prevents the phosphorylation of SMADs and subsequent downstream signaling.

Caption: BMP signaling pathway and the inhibitory action of LDN-214117.

Experimental Protocols

ALK2 Biochemical Kinase Assay (Radioactive)

This protocol is adapted from methods used to characterize similar ALK2 inhibitors and is suitable for determining the direct inhibitory activity of LDN-214117 on purified ALK2 enzyme.[6][7]

Materials:

-

Recombinant human ALK2 enzyme

-

Myelin Basic Protein (MBP) or a suitable peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

LDN-214117 stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose filter plates or P81 paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of LDN-214117 in the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 96-well plate, add the diluted LDN-214117 or vehicle (DMSO) control.

-

Add the ALK2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Prepare the substrate master mix containing the peptide substrate and [γ-³²P]ATP in kinase reaction buffer.

-

Initiate the kinase reaction by adding the substrate master mix to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of 0.75% phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the filter plates or paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the filters and add scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each LDN-214117 concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Target Engagement Assay (NanoBRET™)

This protocol allows for the quantification of LDN-214117 binding to ALK2 within living cells.[6]

Materials:

-

HEK293 cells

-

Expression vectors for ALK2-NanoLuc® fusion protein and a fluorescent tracer

-

Opti-MEM® I Reduced Serum Medium

-

LDN-214117 stock solution (in DMSO)

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

White, 96-well assay plates

-

Multi-mode plate reader capable of measuring luminescence and fluorescence

Procedure:

-

Co-transfect HEK293 cells with the ALK2-NanoLuc® and tracer expression vectors and seed into 96-well plates. Incubate for 24 hours.

-

Prepare serial dilutions of LDN-214117 in Opti-MEM®.

-

To the cells, add the fluorescent tracer and incubate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.

-

Add the diluted LDN-214117 or vehicle control to the wells and incubate for an additional period (e.g., 2 hours).

-

Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM®.

-

Add the detection reagent to each well.

-

Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader.

-